molecular formula C16H14N2O4S B2983580 N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide CAS No. 325766-98-1

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

Cat. No.: B2983580
CAS No.: 325766-98-1
M. Wt: 330.36
InChI Key: JOMGEJMZXGVLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a high-purity chemical compound supplied for research and development purposes. This synthetic acetamide derivative features a benzod-isothiazol-3-one core structure in its oxidized (sulfone) form, a scaffold of significant interest in medicinal chemistry and drug discovery . The molecular formula of the compound is C16H14N2O4S, with a molecular weight of 330.36 g/mol . The core benzo[d]isothiazol-1,1-dioxide-3-one structure is a key heterocyclic building block, and related derivatives are investigated for their potential biological activities . Patents and scientific literature indicate that structurally similar substituted heterocyclic acetamides are explored as agonists for biological targets such as the kappa opioid receptor (KOR), highlighting the research value of this chemical class in developing new pharmacological tools . Researchers utilize this compound and its analogs as intermediates in organic synthesis and for the development of potential therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material appropriately in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c19-15(17-10-12-6-2-1-3-7-12)11-18-16(20)13-8-4-5-9-14(13)23(18,21)22/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMGEJMZXGVLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 3-oxobenzo[d]isothiazole-2(3H)-carbaldehyde, which is then subjected to a series of reactions to introduce the benzyl and acetamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The pharmacological profile of Compound A is influenced by modifications in three key regions:

Benzoisothiazolone Core: The 1,1-dioxide group differentiates it from non-sulfonated analogs (e.g., compounds in ).

Acetamide Side Chain : Substituents on the acetamide nitrogen (e.g., benzyl, aryl, or heteroaryl groups) modulate target specificity.

Additional Functional Groups : Some derivatives incorporate triazoles, adamantane, or fluorinated substituents ().

Key Compounds for Comparison

Compound ID Structural Features Biological Activity Key Findings
Compound A (AM-694) N-Benzyl, 1,1-dioxido benzoisothiazolone Not explicitly reported in evidence; likely similar to SCP-1 () High purity (97%) and yield (69%) in synthesis ()
SCP-1 () N-(4-Hydroxyphenyl), 1,1-dioxido benzoisothiazolone Analgesic (equipotent to acetaminophen), reduced hepatotoxicity 10-fold lower hepatotoxicity vs. APAP in human hepatocytes
Compound 15 () N-(3-Hydroxy-5,7-dimethyladamantan-1-yl) Inhibits S. aureus sortase A (IC₅₀ = 2.3 µM) 30% higher inhibitory activity vs. non-adamantane analogs
4j–4n () Triazole-linked N-(phenylethyl/phenoxyphenyl) Antiviral (dengue, West Nile protease inhibition) Compound 4l: IC₅₀ = 8.2 µM (dengue), improved solubility vs. benzyl analogs
Compound 11 () N-(3-Bromophenyl), non-sulfonated benzoisothiazolone Antibacterial (E. coli MIC = 16 µg/mL) Lower metabolic stability vs. sulfonated analogs

Physicochemical Properties

  • Solubility : Fluorinated or hydroxylated derivatives () exhibit improved aqueous solubility compared to purely aromatic analogs.
  • Stability: Sulfonated compounds (e.g., Compound A) show higher thermal and metabolic stability than non-sulfonated variants ().

Biological Activity

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound has the systematic IUPAC name this compound, with the molecular formula C16H14N2O4SC_{16}H_{14}N_{2}O_{4}S. Its structure features a benzyl group attached to a benzothiazole derivative, which is known for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the benzothiazole ring followed by acylation with benzylamine derivatives. Specific methodologies and yields can vary based on the reaction conditions employed.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives possess significant activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

Investigations into the anticancer potential of this compound have revealed its ability to inhibit tumor growth in xenograft models. In particular, compounds based on the benzothiazole scaffold have shown effectiveness in suppressing ovarian cancer xenografts in nude mice, indicating a potential application in cancer therapy .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Protein–Protein Interactions (PPIs) : The compound may disrupt critical PPIs involved in cancer progression and oxidative stress responses .
  • Antioxidant Activity : It has been suggested that compounds with similar structures can modulate pathways associated with oxidative stress by influencing the Nrf2-Keap1 signaling pathway .

Case Studies

StudyFindings
Study 1Demonstrated significant antimicrobial activity against E. coli and B. cereus at concentrations as low as 0.22 μg/mm² .
Study 2Showed tumor growth suppression of 100% in ovarian cancer xenografts treated with related benzothiazole compounds .
Study 3Investigated the binding affinity of N-benzyl derivatives to Keap1, revealing their potential as modulators of oxidative stress .

Q & A

Q. How is in vivo toxicity profiled for preclinical development?

  • Methodology : Acute toxicity studies in rodent models (e.g., OECD 423 guidelines) determine LD₅₀ values. Histopathological analysis (liver/kidney sections) and serum biomarker assays (ALT, creatinine) assess organ-specific effects. Genotoxicity is screened via Ames tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.